1,3,5-Tris(4-iodophenyl)benzene
Overview
Description
1,3,5-Tris(4-iodophenyl)benzene is an organic compound with the molecular formula C24H15I3 and a molecular weight of 684.09 g/mol . This compound is characterized by a benzene ring substituted with three 4-iodophenyl groups at the 1, 3, and 5 positions. It is commonly used as a building block in the synthesis of C3-symmetric nano-sized polyaromatics and molecular propellers .
Scientific Research Applications
1,3,5-Tris(4-iodophenyl)benzene has a wide range of applications in scientific research, including:
Mechanism of Action
Target of Action
It has been used in the synthesis of water-soluble fluorophores , suggesting potential interactions with fluorescent molecules or pathways.
Mode of Action
It has been observed to exhibit a selective fluorescent quenching by cu2+ via a static quenching mechanism . This suggests that the compound may interact with copper ions in its environment, leading to changes in fluorescence.
Biochemical Pathways
Its role in the synthesis of water-soluble fluorophores suggests it may influence pathways involving fluorescence or copper ion interactions.
Result of Action
Its role in the synthesis of water-soluble fluorophores suggests it may influence fluorescence properties in a cellular environment.
Action Environment
The action, efficacy, and stability of 1,3,5-Tris(4-iodophenyl)benzene can be influenced by environmental factors. For instance, its ability to form two-dimensional porous halogen–halogen bonded nanoarchitectures on the graphite surface suggests that it may interact with its environment in a specific manner . Additionally, its fluorescent quenching activity in the presence of Cu2+ indicates that the presence of certain ions in the environment can affect its action .
Safety and Hazards
1,3,5-Tris(4-iodophenyl)benzene is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with skin, eyes, and clothing, and to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .
Future Directions
1,3,5-Tris(4-iodophenyl)benzene has potential applications in the design and development of high-performance optoelectronic devices, molecular recognition systems, lithium batteries, and hydrogen storage materials . Its ability to form two-dimensional porous halogen–halogen bonded nanoarchitectures makes it a promising material for these applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(4-iodophenyl)benzene can be synthesized through a multi-step process involving the iodination of 1,3,5-triphenylbenzene. The typical synthetic route includes the following steps:
Bromination: 1,3,5-Triphenylbenzene is first brominated to form 1,3,5-tribromobenzene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(4-iodophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as Suzuki coupling, Sonogashira coupling, and Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3 are commonly used in the presence of a solvent like toluene or DMF.
Sonogashira Coupling: Copper(I) iodide and palladium catalysts are used along with amine bases in solvents like THF or DMF.
Heck Reaction: Palladium catalysts and bases like triethylamine are used in solvents such as DMF or acetonitrile.
Major Products: The major products formed from these reactions depend on the substituents introduced during the coupling reactions. For example, Suzuki coupling with phenylboronic acid yields 1,3,5-Tris(4-phenylphenyl)benzene .
Comparison with Similar Compounds
1,3,5-Tris(4-bromophenyl)benzene: Similar structure but with bromine atoms instead of iodine.
1,3,5-Tris(4-chlorophenyl)benzene: Contains chlorine atoms and is used in the synthesis of different organic compounds.
1,3,5-Tris(4-fluorophenyl)benzene: Contains fluorine atoms and is used in the development of fluorinated organic materials.
Uniqueness: 1,3,5-Tris(4-iodophenyl)benzene is unique due to the presence of iodine atoms, which provide distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it particularly useful in halogen bonding and coordination chemistry .
Properties
IUPAC Name |
1,3,5-tris(4-iodophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15I3/c25-22-7-1-16(2-8-22)19-13-20(17-3-9-23(26)10-4-17)15-21(14-19)18-5-11-24(27)12-6-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLWDSJGGFTHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15I3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445591 | |
Record name | 1,3,5-Tris(4-iodophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151417-38-8 | |
Record name | 1,3,5-Tris(4-iodophenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Tris(4-iodophenyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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